Onfasprodil, also known as MIJ821, is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It functions primarily as a selective antagonist of the N-methyl-D-aspartate receptor subtype NR2B, which is implicated in synaptic plasticity and memory processes. This compound is being explored for its neuroprotective properties and its ability to modulate synaptic function.
Onfasprodil was developed by the pharmaceutical company Mitsubishi Tanabe Pharma Corporation. The initial research focused on its effects on the central nervous system, particularly regarding its role in neuroprotection and cognitive enhancement.
Onfasprodil is classified as a small molecule drug with neuropharmacological properties. It specifically targets NMDA receptors, which are critical for synaptic transmission and plasticity in the brain.
The synthesis of Onfasprodil involves several chemical reactions that lead to the formation of its active structure. The process typically includes:
The synthesis pathway is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Specific conditions such as temperature, pH, and solvent choice are carefully controlled to facilitate successful reactions.
Onfasprodil has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C₁₉H₂₃N₃O₄S, indicating the presence of nitrogen, oxygen, and sulfur atoms which play significant roles in receptor binding.
Onfasprodil undergoes various chemical reactions that are critical for its mechanism of action:
The binding affinity and specificity of Onfasprodil for NR2B receptors have been characterized using radiolabeled ligand binding assays. These assays help determine the efficacy of Onfasprodil in modulating receptor activity.
Onfasprodil exerts its effects by selectively inhibiting NR2B-containing NMDA receptors. This inhibition leads to:
Studies have shown that Onfasprodil can enhance cognitive function in animal models by improving synaptic plasticity markers such as long-term potentiation.
Onfasprodil has potential applications in several scientific fields:
Onfasprodil (developmental code MIJ821) is a novel N-Methyl-D-Aspartate receptor (NMDAR) modulator discovered through collaborative efforts between Cadent Therapeutics and Novartis. It was specifically designed as a negative allosteric modulator (NAM) targeting the GluN2B (NR2B) subunit of the NMDAR [2] [5]. Chemically identified as 6-{(1S)-2-[(3aR,5R,6aS)-5-(2-Fluorophenoxy)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-1-hydroxyethyl}-3-pyridinol, it is a small molecule with the molecular formula C~20~H~23~FN~2~O~3~ and a molar mass of 358.413 g/mol [3] [5]. Its discovery emerged from the pursuit of rapid-acting antidepressants with improved safety profiles over non-selective NMDAR antagonists like ketamine. Onfasprodil entered formal clinical development in the late 2010s, with Novartis advancing it to human trials following preclinical validation of its selective GluN2B mechanism [1] [6].
Onfasprodil represents a pharmacologically distinct approach to modulating glutamatergic neurotransmission. Chronic stress and depression correlate with neuronal atrophy and synaptic loss in key brain regions, and NMDAR antagonists demonstrate rapid reversal of these deficits in animal models [1]. Unlike broad-spectrum NMDAR antagonists (e.g., ketamine), Onfasprodil's selective GluN2B subunit antagonism aims to preserve therapeutic efficacy while minimizing dissociative and psychotomimetic adverse effects [1] [6]. This subunit specificity is significant because GluN2B-containing receptors are predominantly localized extrasynaptically and mediate neuronal excitotoxicity and synaptic weakening [4]. Preclinical evidence suggests selective GluN2B inhibition promotes mammalian target of rapamycin complex 1 (mTORC1)-dependent synaptogenesis in the prefrontal cortex – a proposed mechanism for rapid antidepressant effects [1]. Consequently, Onfasprodil serves as a critical tool compound for elucidating the role of GluN2B subunits in mood disorders and cognitive dysfunction [4] [6].
As of 2025, Onfasprodil’s clinical development presents a complex landscape. While Phase 1 studies in healthy volunteers established foundational pharmacokinetic and pharmacodynamic data [1] [6], its development pathway for major depressive disorder (MDD) and treatment-resistant depression (TRD) encountered setbacks. Novartis discontinued global Phase 2 trials for MDD/TRD in December 2023 [2]. Key knowledge gaps persist:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2